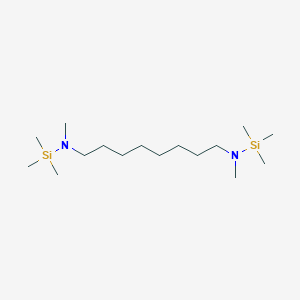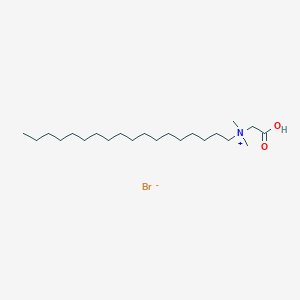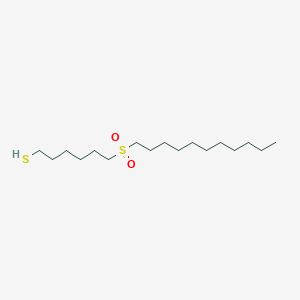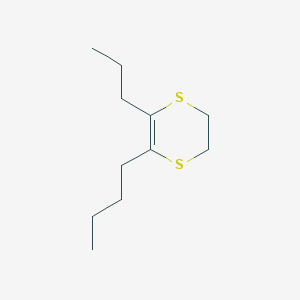![molecular formula C33H40O3 B14275940 4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) CAS No. 154722-64-2](/img/structure/B14275940.png)
4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) is a complex organic compound with the molecular formula C33H40O3 and a molecular weight of 484.67 g/mol . This compound is characterized by its unique structure, which includes two cyclohexyl groups and a methylene bridge connecting two phenolic units. It is known for its significant applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) typically involves the condensation of 4-hydroxybenzaldehyde with 2-cyclohexyl-5-methylphenol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity . Additionally, the compound may interact with specific enzymes and receptors, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-methylenebis-: Similar structure but lacks the cyclohexyl groups.
Bisphenol A (BPA): Contains two phenolic groups connected by a methylene bridge but differs in the substituents on the phenolic rings.
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A metabolite of bisphenol A with potent estrogenic activity.
Uniqueness
4,4’-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol) is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These features enhance its stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
154722-64-2 |
|---|---|
Molecular Formula |
C33H40O3 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
2-cyclohexyl-4-[(5-cyclohexyl-4-hydroxy-2-methylphenyl)-(4-hydroxyphenyl)methyl]-5-methylphenol |
InChI |
InChI=1S/C33H40O3/c1-21-17-31(35)29(23-9-5-3-6-10-23)19-27(21)33(25-13-15-26(34)16-14-25)28-20-30(32(36)18-22(28)2)24-11-7-4-8-12-24/h13-20,23-24,33-36H,3-12H2,1-2H3 |
InChI Key |
TUBNHXBTFDDYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C2=CC=C(C=C2)O)C3=CC(=C(C=C3C)O)C4CCCCC4)C5CCCCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)


![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)




![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
